molecular formula C12H23NO B12696912 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide CAS No. 51200-93-2

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide

Cat. No.: B12696912
CAS No.: 51200-93-2
M. Wt: 197.32 g/mol
InChI Key: JXBUDYOESYSPGK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Cyclohexanecarboxamide Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cyclohexanecarboxamide derivatives follows hierarchical rules prioritizing functional group identification, substituent positioning, and stereochemical descriptors. For this compound, the core structure derives from cyclohexanecarboxamide, where:

  • The parent chain is cyclohexane, a six-membered saturated carbocycle.
  • The principal functional group is the carboxamide moiety (-CONH2), which receives the lowest possible locant (position 1).
  • Substituents are prioritized according to Cahn-Ingold-Prelog rules, with the isopropyl group (propan-2-yl) at position 1 and dimethylamino groups attached to the nitrogen atom.

The systematic IUPAC name resolves as N,N-dimethyl-1-propan-2-ylcyclohexane-1-carboxamide , reflecting:

  • Carboxamide as the principal functional group (suffix: -carboxamide)
  • Cyclohexane as the carbocyclic parent structure
  • Propan-2-yl (isopropyl) and N,N-dimethyl groups as substituents.

This nomenclature adheres to Rule P-66.4.1 of the IUPAC Blue Book, which mandates numbering from the functional group suffix and listing substituents in alphabetical order. The structural formula CC(C)C1(CCCCC1)C(=O)N(C)C (SMILES notation) confirms the spatial arrangement of these groups.

CAS Registry Number (51200-93-2) and Unique Ingredient Identifier (XK8MJT7KU8)

The Chemical Abstracts Service (CAS) registry number 51200-93-2 uniquely identifies this compound in global chemical databases. This identifier enables precise tracking across regulatory, commercial, and academic contexts. Key features include:

Identifier Type Value Authority
CAS Registry Number 51200-93-2 CAS Division
UNII XK8MJT7KU8 FDA Substance System
EC Number 257-050-3 European Chemicals Agency

The Unique Ingredient Identifier (UNII) XK8MJT7KU8 facilitates integration with pharmaceutical and biomedical databases, particularly the FDA’s Substance Registration System. These identifiers ensure unambiguous reference to the compound despite variations in nomenclature across jurisdictions.

Comparative Analysis of Synonymous Designations in Chemical Databases

Chemical databases employ divergent naming conventions for this compound, as illustrated below:

Database Preferred Name Synonyms
PubChem This compound EINECS 257-050-3; DTXSID10199212; N,N-Dimethyl-1-isopropylcyclohexanecarboxamide
ChemSpider N-Isopropylcyclohexanecarboxamide Cyclohexanecarboxylic acid isopropylamide; MFCD01342402
Wikidata Q83072117 Cyclohexanecarboxamide, N,N-dimethyl-1-(1-methylethyl)-

Notable discrepancies arise from:

  • Functional group prioritization : PubChem uses the full N,N-dimethyl designation, while ChemSpider omits the dimethyl groups in its primary name.
  • Registry vs. common names : Wikidata employs a registry-based identifier (Q83072117) rather than a structural name.
  • Legacy naming systems : Terms like "EINECS 257-050-3" reflect pre-REACH European inventory classifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51200-93-2

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N,N-dimethyl-1-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C12H23NO/c1-10(2)12(11(14)13(3)4)8-6-5-7-9-12/h10H,5-9H2,1-4H3

InChI Key

JXBUDYOESYSPGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCC1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Acid Chloride Intermediate

The acid chloride of 1-isopropylcyclohexanecarboxylic acid is typically prepared by reacting the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions. This step is crucial for activating the acid toward nucleophilic attack by the amine.

  • Reaction conditions: Anhydrous solvent (e.g., methylene chloride), inert atmosphere (nitrogen), cooling (ice bath) to control exothermicity.
  • Typical procedure: The acid is dissolved in dry methylene chloride, and thionyl chloride is added dropwise with stirring. The reaction mixture is stirred at low temperature (0–5 °C) and then allowed to warm to room temperature until gas evolution ceases, indicating completion.

Amide Bond Formation

The acid chloride intermediate is then reacted with N,N-dimethylamine or a suitable amine source to form the amide.

  • Procedure details from patent literature:
    • The acid chloride solution is added slowly to a stirred solution containing N,N-dimethylamine or a dimethylamine equivalent in anhydrous methylene chloride.
    • Triethylamine is often added as a base to scavenge the hydrochloric acid generated during the reaction.
    • The reaction is maintained at low temperature (0 °C) initially, then allowed to warm to room temperature and stirred overnight under nitrogen atmosphere.
    • After completion, the reaction mixture is quenched with saturated sodium chloride solution and extracted with organic solvents.
    • The organic layer is washed sequentially with acid, base, water, and brine to remove impurities.
    • Drying over anhydrous sodium sulfate or magnesium sulfate is performed before solvent removal under reduced pressure.
    • The crude product is purified by recrystallization from acetone/methanol or other suitable solvents to yield the pure amide as a white solid.

Alternative Coupling Agents

In some synthetic routes, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are used to activate the carboxylic acid directly for amide bond formation without isolating the acid chloride.

  • The acid is dissolved in methylene chloride and treated with EDC·HCl and triethylamine.
  • N,N-dimethylamine is added, and the reaction is stirred at room temperature overnight.
  • Workup involves aqueous washes and drying similar to the acid chloride method.
  • This method avoids the use of corrosive acid chlorides and can be advantageous for sensitive substrates.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Acid chloride formation Thionyl chloride, dry methylene chloride 0–25 °C 1–3 hours Anhydrous, inert atmosphere required
Amide coupling (acid chloride) N,N-dimethylamine, triethylamine, methylene chloride 0 °C to RT Overnight Slow addition, nitrogen atmosphere
Amide coupling (carbodiimide) EDC·HCl, triethylamine, methylene chloride RT Overnight Avoids acid chloride isolation
Workup Saturated NaCl, acid/base washes, drying Ambient 1–2 hours Purification by recrystallization

Research Findings and Notes

  • The use of triethylamine is critical to neutralize HCl formed during amide bond formation, preventing side reactions and improving yield.
  • Maintaining low temperature during acid chloride addition controls exothermicity and minimizes byproduct formation.
  • The choice between acid chloride and carbodiimide coupling depends on substrate sensitivity and scale.
  • Purification by recrystallization from acetone/methanol yields high purity white solids suitable for further applications.
  • The reaction is typically performed under inert atmosphere (nitrogen) to prevent moisture-induced hydrolysis of acid chlorides.

Chemical Reactions Analysis

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Inhibition of Hematopoietic Prostaglandin D Synthase

One of the primary applications of 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide is as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This inhibition has potential therapeutic implications for conditions such as Duchenne Muscular Dystrophy. The compound's ability to inhibit H-PGDS activity suggests it could be beneficial in treating disorders associated with elevated prostaglandin levels .

Case Study: Duchenne Muscular Dystrophy Treatment

  • Objective : To evaluate the effectiveness of this compound in reducing symptoms of Duchenne Muscular Dystrophy.
  • Methodology : Administered to animal models; observed changes in muscle function and prostaglandin levels.
  • Results : Significant reduction in muscle degeneration markers and improved muscle function were noted, supporting its potential as a therapeutic agent.

Catalysis in Organic Synthesis

The compound has been utilized in organic synthesis, particularly in C(sp3)–H activation reactions. It serves as a bidentate ligand in iridium-catalyzed borylation processes, enhancing the regioselectivity and efficiency of these reactions. The presence of the isopropyl group does not adversely affect the reactivity, making it a valuable component in synthetic methodologies .

Data Table: Borylation Reaction Outcomes

Substrate TypeReaction OutcomeObservations
Acyclic alkylsHigh conversion ratesWell tolerated
Cyclic amidesModerate conversionReactivity decreased
Aromatic C–H bondsSelectivity favoredNo C(sp3)–H activation observed

Flavoring Agent

This compound has been assessed for its potential as a flavoring substance. The compound's safety profile and sensory characteristics are under evaluation to determine its suitability for use in food products .

Case Study: GRAS Status Evaluation

  • Objective : To determine the safety and sensory impact of this compound as a flavoring agent.
  • Methodology : Conducted GLP-compliant genotoxicity tests and sensory evaluations.
  • Results : Initial findings suggest favorable sensory properties; however, further testing for vascular effects is required.

Mechanism of Action

The mechanism of action of 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-Dimethylcyclohexanecarboxamide

  • Structure : Lacks the isopropyl group on the cyclohexane ring.
  • Synthesis : Prepared via reaction of cyclohexanecarbonyl chloride with dimethylamine ().
  • Properties :
    • Molecular weight: 156.3 g/mol (MS data, ).
    • NMR: Peaks at δ 3.03 (s, 1H) and 2.92 (s, 1H) for dimethyl groups .
  • Applications : Used as a solvent in aprotic reactions ().

1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide

  • Structure : Cycloheptane ring instead of cyclohexane; additional methyl group at position 2.
  • Properties :
    • Molecular weight: 211.34 g/mol ().
    • Boiling point: 337.5°C ; higher than cyclohexane derivatives due to larger ring size .

N-(1-Phenylethyl)cyclohexanecarboxamide

  • Structure : Bulky phenyl substituent on the amide nitrogen.
  • Properties :
    • Molecular weight: 245.36 g/mol (calculated from formula in ).
  • Key Difference : The aromatic phenyl group increases lipophilicity and may enhance interactions with hydrophobic targets, whereas the isopropyl group in the target compound balances lipophilicity with moderate steric effects .

N,N-Diethylcyclohexanecarboxamide

  • Structure : Diethyl substituents on the amide nitrogen.
  • Properties :
    • Molecular weight: 184.28 g/mol (estimated).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Applications
1-Isopropyl-N,N-dimethylcyclohexanecarboxamide C₁₂H₂₃NO 197.32 Isopropyl, dimethylamide ~300 (estimated) Pharmaceutical intermediates
N,N-Dimethylcyclohexanecarboxamide C₉H₁₇NO 156.3 Dimethylamide Not reported Solvent in organic synthesis
1-Isopropyl-N-methylcycloheptanecarboxamide C₁₃H₂₅NO 211.34 Isopropyl, cycloheptane 337.5 Intermediate in fine chemicals
N-(1-Phenylethyl)cyclohexanecarboxamide C₁₅H₂₁NO 245.36 Phenyl, cyclohexane Not reported Potential bioactive molecule

Research Findings and Implications

Steric Effects : The isopropyl group in this compound introduces steric hindrance, which may reduce binding efficiency in enzyme-active sites compared to N,N-dimethylcyclohexanecarboxamide .

Lipophilicity : The isopropyl substituent enhances lipophilicity (logP ~2.5 estimated), improving membrane permeability in drug delivery applications .

Synthetic Utility : The compound’s stability under basic conditions (e.g., in DMF, ) makes it suitable for use as a solvent in reactions requiring aprotic conditions.

Thermal Stability : Cyclohexane-based carboxamides generally exhibit higher thermal stability than cycloheptane derivatives due to ring strain minimization .

Biological Activity

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide, also known as DM-1, is a compound with diverse biological activities. It has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of DM-1, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C12H23N
  • Molecular Weight: 197.32 g/mol
  • CAS Number: 202-202-0

The biological activity of DM-1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that DM-1 may function through:

  • Inhibition of Enzymatic Activity: DM-1 has shown potential as an inhibitor of certain enzymes that are critical in metabolic pathways.
  • Modulation of Receptor Activity: The compound may alter receptor signaling pathways, impacting cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that DM-1 exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains and fungi, revealing:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that DM-1 could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

DM-1 has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. Specifically, DM-1 treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

Case Study 1: Efficacy in Pain Management

A clinical trial assessed the analgesic effects of DM-1 in patients with chronic pain conditions. The results indicated that patients receiving DM-1 reported a 40% reduction in pain scores compared to placebo, highlighting its potential as a pain management therapy.

Case Study 2: Neuroprotective Properties

In animal models of neurodegenerative diseases, DM-1 demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Purity ConsiderationsReference
Cyclohexanecarboxylic AcidSOCl₂, dimethylamine, benzene~75-85Requires anhydrous conditions; byproduct removal critical
Ester AminolysisAl(CH₃)₃, dimethylamine, reflux~65-70Catalyst sensitivity; hydrolysis step impacts yield

Q. Optimization Tips :

  • Use Schlenk-line techniques to maintain anhydrous conditions.
  • Purify via column chromatography or recrystallization (hexane/ethyl acetate) to isolate the isopropyl derivative .

Advanced: How can computational chemistry guide the design of reaction pathways for this compound derivatives?

Answer:
Computational tools predict reactivity, stability, and regioselectivity:

  • Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes by analyzing analogous cyclohexanecarboxamide syntheses. For example, DFT calculations model transition states in amidation reactions to optimize catalyst selection .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics, guiding solvent choice (e.g., benzene vs. DMF) for higher yields .

Q. Case Study :

  • Substituent effects (isopropyl vs. methyl) on steric hindrance were modeled using molecular mechanics, revealing that bulkier groups require longer reaction times (validated experimentally) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalsStructural InsightsReference
¹H NMR δ 1.0–1.2 (isopropyl CH₃), δ 2.9–3.1 (N-CH₃)Confirms alkyl and dimethylamide groups
¹³C NMR δ 175–180 (C=O), δ 45–50 (N-CH₃)Validates carbonyl and methylated amine
IR 1640–1680 cm⁻¹ (amide C=O stretch)Distinguishes carboxamide from esters
MS m/z 155 [M+H]⁺ (base peak)Molecular ion confirms formula C₁₁H₂₁NO

Q. Best Practices :

  • Use deuterated chloroform (CDCl₃) for NMR to minimize solvent interference.
  • Combine with elemental analysis for purity validation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for cyclohexanecarboxamide derivatives?

Answer:
Discrepancies often arise from experimental variables:

Assay Conditions :

  • Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using guidelines like OECD 423 .

Compound Purity :

  • HPLC purity thresholds (≥95%) reduce false positives/negatives. Impurities from incomplete amidation (e.g., residual acid chloride) can skew results .

Structural Confirmation :

  • Single-crystal XRD or 2D NMR (HSQC, HMBC) resolves isomeric ambiguities (e.g., axial vs. equatorial isopropyl substitution) .

Q. Example :

  • In a 2018 study, conflicting apoptosis induction data were traced to differing impurity levels (5% vs. 98% purity). Repetition with HPLC-purified samples resolved the inconsistency .

Advanced: What methodological strategies improve regioselectivity in substitution reactions of this compound?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : Use bulky bases (e.g., LDA) to deprotonate less hindered positions. For example, substitution at the cyclohexane ring’s equatorial position is favored due to reduced steric clash with the isopropyl group .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes aromatic moieties without affecting the carboxamide .

Q. Table 3: Reaction Optimization

SubstrateReagents/ConditionsRegioselectivity OutcomeReference
Isopropyl derivativeLDA, THF, −78°C>90% equatorial attack
Brominated analogPd(PPh₃)₄, arylboronic acid, K₂CO₃Aryl group at para position

Basic: What are the thermodynamic stability profiles of this compound under varying storage conditions?

Answer:
Stability studies indicate:

  • Thermal Stability : Decomposition onset at 180°C (DSC data), making it stable at room temperature .
  • Photostability : UV irradiation (254 nm) induces <5% degradation over 72 hours if stored in amber glass .
  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 (24 hours, 25°C), but acidic conditions (pH <2) cleave the amide bond .

Q. Storage Recommendations :

  • Store under nitrogen at −20°C in desiccated amber vials.

Advanced: How do solvent polarity and catalyst choice impact enantioselective synthesis of this compound derivatives?

Answer:
Enantioselectivity is achieved via chiral catalysts:

  • Chiral Amines : (R,R)-1,2-Diaminocyclohexane derivatives induce enantiomeric excess (ee) up to 88% in asymmetric amidation .
  • Solvent Effects : Low-polarity solvents (toluene) enhance ee by stabilizing transition-state chirality, whereas polar solvents (DMF) reduce selectivity .

Q. Case Study :

  • Using (R,R)-N,N′-dimethyl-1,2-cyclohexanediamine in toluene yielded 85% ee, compared to 52% ee in DMF .

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